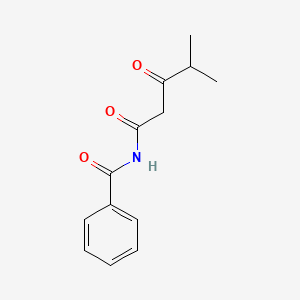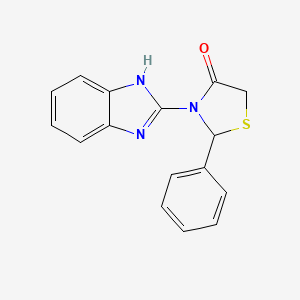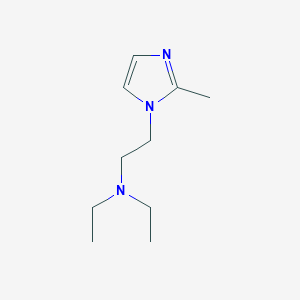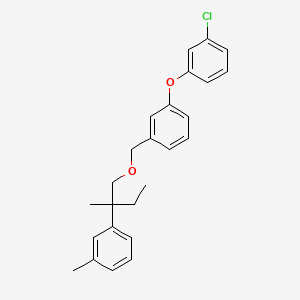![molecular formula C13H14O3 B14425414 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde CAS No. 85526-98-3](/img/structure/B14425414.png)
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is an organic compound with a complex structure that includes an acetyl group, a benzaldehyde moiety, and an ether linkage to a 2-methylprop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the acetylation of 2-hydroxybenzaldehyde to form 5-acetyl-2-hydroxybenzaldehyde. This intermediate is then subjected to etherification with 2-methylprop-1-en-1-ol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzoic acid.
Reduction: 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The acetyl group may also participate in acetylation reactions, modifying the activity of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[(2-methylprop-2-en-1-yl)oxy]benzene: Lacks the acetyl and aldehyde groups, making it less reactive.
Uniqueness
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is unique due to the presence of both an acetyl and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
85526-98-3 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-acetyl-2-(2-methylprop-1-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-8H,1-3H3 |
Clave InChI |
IENDYULYLWXGDA-UHFFFAOYSA-N |
SMILES canónico |
CC(=COC1=C(C=C(C=C1)C(=O)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)

![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)






